molecular formula C16H14N4O2S B5801768 6-{[6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]OXY}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE

6-{[6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]OXY}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE

Cat. No.: B5801768
M. Wt: 326.4 g/mol
InChI Key: OUWWEDGXDGSGMT-UHFFFAOYSA-N
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Description

6-{[6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]OXY}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that features a pyrimidine ring substituted with a methylsulfanyl group and a phenyl group

Properties

IUPAC Name

6-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxy-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-11-10-14(18-16(17-11)23-2)22-13-8-9-15(21)20(19-13)12-6-4-3-5-7-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWWEDGXDGSGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)OC2=NN(C(=O)C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]OXY}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple steps. One common approach is the reaction of 6-methyl-2-(methylsulfanyl)pyrimidin-4-yl chloride with 2-phenyl-2,3-dihydropyridazin-3-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6-{[6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]OXY}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

6-{[6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]OXY}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 6-{[6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]OXY}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrimidine and phenyl groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]OXY}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE is unique due to its combination of a pyrimidine ring with a methylsulfanyl group and a phenyl-substituted dihydropyridazinone moiety

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